molecular formula C19H23N3O2 B5681136 (3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine

(3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine

Cat. No. B5681136
M. Wt: 325.4 g/mol
InChI Key: CHIMQKBYFZBDNE-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of (3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of cancer and other diseases. It is also believed to have an effect on the immune system, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine is its potential application in the treatment of various diseases. However, there are also some limitations to its use in lab experiments. For example, it may be difficult to obtain sufficient quantities of the compound for large-scale experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine. One area of focus is the development of more efficient synthesis methods to obtain larger quantities of the compound. Another area of focus is the study of its mechanism of action, which may lead to the development of more effective treatments for cancer and other diseases. In addition, further research is needed to determine the potential side effects and toxicity of the compound.

Synthesis Methods

The synthesis of (3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine is a complex process that involves several steps. One of the most commonly used methods is the solid-phase synthesis method, which involves the use of a resin-bound intermediate. The intermediate is then subjected to a series of chemical reactions to yield the final product.

Scientific Research Applications

(3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine has been extensively studied for its potential application in the treatment of various diseases. It has been found to be effective in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has also been found to have anti-inflammatory and analgesic properties.

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-3-pyridin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-16-4-2-3-15(11-16)17-12-22(13-18(17)20)19(23)6-5-14-7-9-21-10-8-14/h2-4,7-11,17-18H,5-6,12-13,20H2,1H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIMQKBYFZBDNE-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CC2N)C(=O)CCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)CCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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